molecular formula C14H8ClNO2 B15096534 5-(4-Chlorophenyl)-1H-indole-2,3-dione

5-(4-Chlorophenyl)-1H-indole-2,3-dione

Cat. No.: B15096534
M. Wt: 257.67 g/mol
InChI Key: FSOPZZCKBGMQTP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group at the 5-position of the indole ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this specific compound, 4-chlorophenylhydrazine is reacted with isatin (indole-2,3-dione) under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Formation of indole-2,3-diol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-1H-indole-2,3-dione
  • 5-(4-Fluorophenyl)-1H-indole-2,3-dione
  • 5-(4-Methylphenyl)-1H-indole-2,3-dione

Comparison: 5-(4-Chlorophenyl)-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

5-(4-chlorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H8ClNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)

InChI Key

FSOPZZCKBGMQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)Cl

Origin of Product

United States

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